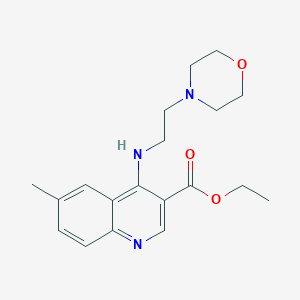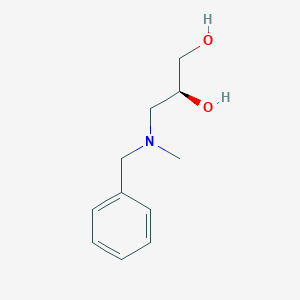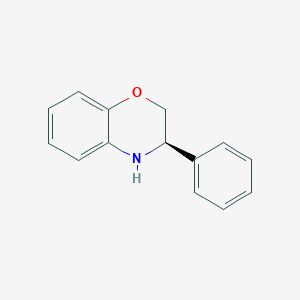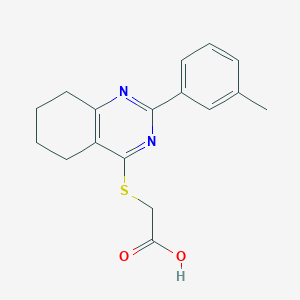![molecular formula C15H19N3OS B7591037 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CP-673451 and belongs to the class of kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. The inhibition of these pathways ultimately leads to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the suppression of tumor growth and angiogenesis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea in lab experiments is its high potency and specificity for inhibiting kinase activity. This makes it a valuable tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to study its potential synergistic effects with other drugs in combination therapy. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the reaction of 3-(3-methylsulfanyl-cyclopentyl)urea with 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and cardiovascular diseases. This compound has been shown to inhibit the activity of several kinases such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR). Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, making this compound a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-14-6-5-13(8-14)18-15(19)17-10-12-4-2-3-11(7-12)9-16/h2-4,7,13-14H,5-6,8,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSTXXVGWZPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(=O)NCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)



![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

